molecular formula C11H24N4O B13628760 2-Amino-4-(4-isopropylpiperazin-1-yl)butanamide

2-Amino-4-(4-isopropylpiperazin-1-yl)butanamide

Cat. No.: B13628760
M. Wt: 228.33 g/mol
InChI Key: QJSVJHUXGIKGQE-UHFFFAOYSA-N
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Description

2-Amino-4-(4-isopropylpiperazin-1-yl)butanamide is a chemical compound with a unique structure that includes an amino group, a butanamide backbone, and an isopropyl-substituted piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-isopropylpiperazin-1-yl)butanamide typically involves the reaction of 4-isopropylpiperazine with a suitable butanamide precursor. One common method involves the reductive amination of a butanone derivative with 4-isopropylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-isopropylpiperazin-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-isopropylpiperazin-1-yl)butanamide involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(4-isopropylpiperazin-1-yl)butanamide is unique due to its specific structural features, such as the combination of an amino group, a butanamide backbone, and an isopropyl-substituted piperazine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H24N4O

Molecular Weight

228.33 g/mol

IUPAC Name

2-amino-4-(4-propan-2-ylpiperazin-1-yl)butanamide

InChI

InChI=1S/C11H24N4O/c1-9(2)15-7-5-14(6-8-15)4-3-10(12)11(13)16/h9-10H,3-8,12H2,1-2H3,(H2,13,16)

InChI Key

QJSVJHUXGIKGQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CCC(C(=O)N)N

Origin of Product

United States

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